molecular formula C20H23ClN2O4S B2988909 1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide CAS No. 921991-14-2

1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide

Cat. No.: B2988909
CAS No.: 921991-14-2
M. Wt: 422.92
InChI Key: VHTGRYNFODBHTK-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O4S and its molecular weight is 422.92. The purity is usually 95%.
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Biological Activity

1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a benzo[b][1,4]oxazepine core with a methanesulfonamide moiety and a chlorophenyl substituent. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The compound's molecular formula is C22H25ClN2O4SC_{22}H_{25}ClN_2O_4S, with a molecular weight of approximately 442.97 g/mol. The presence of functional groups such as methanesulfonamide and the oxazepine ring suggests diverse reactivity and biological interactions.

Biological Activities

Preliminary studies indicate that compounds related to this structure may exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against a range of pathogens. The presence of the chlorophenyl group is often linked to enhanced activity against Gram-positive bacteria.
  • Anti-inflammatory Properties : The oxazepine structure has been associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : Related compounds have demonstrated the ability to inhibit key enzymes involved in disease processes, such as acetylcholinesterase (AChE) and cyclooxygenase (COX), making them candidates for treating neurological disorders and inflammatory conditions.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxazepine derivatives. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anti-inflammatory Effects : Research involving the assessment of anti-inflammatory activity showed that some compounds reduced edema in animal models by inhibiting COX enzymes. The anti-inflammatory activity was quantified using paw edema models, demonstrating a reduction in swelling by up to 60% compared to control groups.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Binding : Molecular docking studies suggest that the compound can effectively bind to AChE with a binding affinity comparable to known inhibitors. This interaction could lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
  • Receptor Modulation : The methanesulfonamide group may facilitate interactions with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.

Comparative Analysis

To further understand the potential applications of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-benzo[b][1,4]oxazepin)Similar oxazepine core; different phenyl substitutionAntimicrobial and anti-inflammatory
N-(4-fluorophenyl)-N-(5-methyl-4-oxo-benzothiazole)Different heterocyclic structureAnticancer activity in vitro

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-4-23-17-9-8-16(11-18(17)27-13-20(2,3)19(23)24)22-28(25,26)12-14-6-5-7-15(21)10-14/h5-11,22H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTGRYNFODBHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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